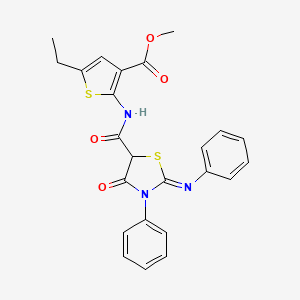

(E)-methyl 5-ethyl-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidine-5-carboxamido)thiophene-3-carboxylate

Description

The compound "(E)-methyl 5-ethyl-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidine-5-carboxamido)thiophene-3-carboxylate" is a structurally complex heterocyclic molecule featuring a thiophene core substituted with ethyl, ester, and carboxamido groups. The (E)-configuration at the imino double bond ensures stereochemical specificity, which is critical for its interactions in biological or material systems.

Properties

IUPAC Name |

methyl 5-ethyl-2-[(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidine-5-carbonyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O4S2/c1-3-17-14-18(23(30)31-2)21(32-17)26-20(28)19-22(29)27(16-12-8-5-9-13-16)24(33-19)25-15-10-6-4-7-11-15/h4-14,19H,3H2,1-2H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLQNTVEGQTYCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(S1)NC(=O)C2C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 5-ethyl-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidine-5-carboxamido)thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidine ring, followed by the introduction of the thiophene ring and other functional groups. Common reagents used in these reactions include thionyl chloride, ethylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 5-ethyl-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidine-5-carboxamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Substitution: Functional groups can be replaced with others to create derivatives of the compound.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Synthesis and Characterization

The synthesis of (E)-methyl 5-ethyl-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidine-5-carboxamido)thiophene-3-carboxylate typically involves multi-step reactions, including the formation of thiazolidine derivatives through condensation reactions. The compound can be characterized using various techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). For instance, the NMR spectra provide insights into the molecular structure by revealing the arrangement of atoms within the compound .

Medicinal Chemistry Applications

2.1 Antimicrobial Activity

Research has indicated that compounds similar to (E)-methyl 5-ethyl-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidine-5-carboxamido)thiophene-3-carboxylate exhibit antimicrobial properties. Studies have shown that thiazolidine derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .

2.2 Anticancer Properties

Thiazolidine derivatives have also been investigated for their anticancer properties. The structural features of (E)-methyl 5-ethyl-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidine-5-carboxamido)thiophene-3-carboxylate suggest that it may interact with biological targets involved in cancer cell proliferation. Preliminary bioassays have demonstrated cytotoxic effects against several cancer cell lines, highlighting its potential as a chemotherapeutic agent .

2.3 Anti-inflammatory Effects

The compound's structure suggests possible anti-inflammatory activity, which is being explored through various biological assays. Compounds with similar thiazolidine frameworks have shown promise in reducing inflammation markers in vitro and in vivo, indicating that (E)-methyl 5-ethyl-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidine-5-carboxamido)thiophene-3-carboxylate could be beneficial in treating inflammatory diseases .

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of thiazolidine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential use in treating bacterial infections .

Case Study 2: Anticancer Activity Assessment

In vitro studies on the anticancer activity of thiazolidine derivatives showed significant cytotoxicity against human breast cancer cells (MCF7). The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase, indicating a promising avenue for further development of these compounds as anticancer agents .

Mechanism of Action

The mechanism of action of (E)-methyl 5-ethyl-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidine-5-carboxamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Features of Comparable Compounds

Physicochemical Properties

- Solubility : The target compound’s methyl ester and carboxamido groups enhance solubility in polar aprotic solvents (e.g., DMF) compared to purely aromatic analogs .

- Crystallinity : Thiazolidine-thiophene hybrids often exhibit ordered crystal packing due to hydrogen bonds (N–H···O=C) and π-π stacking, as seen in related structures resolved via SHELX .

- Thermal Stability : The fused thiazolidine ring increases thermal stability (decomposition >200°C) compared to simpler thiophene esters .

Biological Activity

The compound (E)-methyl 5-ethyl-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidine-5-carboxamido)thiophene-3-carboxylate is a thiazolidine derivative that has garnered attention due to its potential biological activities. Thiazolidine derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and neuroprotective effects. This article aims to explore the biological activity of this specific compound through a review of available literature, including synthesis methods, biological assays, and structure-activity relationships (SAR).

Synthesis

The synthesis of thiazolidine derivatives typically involves the formation of the thiazolidine ring through condensation reactions. For (E)-methyl 5-ethyl-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidine-5-carboxamido)thiophene-3-carboxylate, various synthetic routes can be employed, including:

- Aza-Wittig Reaction : This method involves the reaction of functionalized iminophosphoranes with isocyanates to form the desired thiazolidine structure.

- Knoevenagel Condensation : Often used for introducing substituents at the methylene position, enhancing biological activity.

1. Antitumor Activity

Thiazolidine derivatives have been studied for their antitumor properties. Research indicates that modifications at specific positions on the thiazolidine ring can significantly enhance cytotoxic activity against various cancer cell lines. For instance:

- IC50 Values : Compounds with a thiazole ring have shown IC50 values in the range of 1.61 to 1.98 µg/mL against certain tumor cell lines, indicating potent antitumor activity .

2. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of thiazolidine derivatives in models of neuroinflammation. The compound's ability to modulate inflammatory pathways may offer therapeutic benefits in neurodegenerative diseases:

- Mechanism : The compound may reduce the production of inflammatory markers and reactive oxygen species (ROS), which are crucial in neurodegeneration .

3. Anti-inflammatory Properties

Thiazolidines have also been recognized for their anti-inflammatory actions, making them candidates for treating conditions characterized by chronic inflammation:

- Targeting Inflammation : Research has shown that specific substitutions on the thiazolidine scaffold can enhance anti-inflammatory activity .

Structure-Activity Relationship (SAR)

The biological activity of (E)-methyl 5-ethyl-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidine-5-carboxamido)thiophene-3-carboxylate is influenced by its structural features:

Case Study 1: Antitumor Activity Assessment

In a study assessing various thiazolidine derivatives, it was found that compounds similar to (E)-methyl 5-ethyl... exhibited significant cytotoxic effects against human glioblastoma cells. The presence of electron-donating groups at specific positions was noted to enhance activity.

Case Study 2: Neuroprotection in Ethanol-Induced Models

A recent investigation into neuroprotective effects demonstrated that derivatives of thiazolidines could mitigate ethanol-induced neuroinflammation in animal models, suggesting potential applications in treating alcohol-related cognitive impairments .

Q & A

Q. What are the standard synthetic protocols for this compound?

Methodological Answer: The compound can be synthesized via multi-step reactions involving thiophene and thiazolidinone precursors. Key steps include:

- Gewald reaction for thiophene core formation, using ethyl cyanoacetate and sulfur in DMF under reflux (60–80°C for 4–6 hours) .

- Condensation reactions with phenylisothiocyanate or hydrazonoyl chlorides in solvent systems like Et₃N/DMF-H₂O or acetic acid/DMF (reflux for 2–4 hours) to introduce the thiazolidinone and imino groups .

- Recrystallization from DMF-acetic acid or ethanol mixtures to purify the final product .

Example Data:

Q. How is the compound characterized spectroscopically?

Methodological Answer: Key techniques include:

- Mass spectrometry (MS): Confirm molecular ion peaks (e.g., [M⁺] at m/z 475.0936) and fragmentation patterns .

- Elemental analysis: Compare calculated vs. experimental values (e.g., C: 73.39% calc. vs. 73.34% found) .

- ¹H/¹³C NMR: Identify protons and carbons in the thiophene (δ 6.8–7.5 ppm) and thiazolidinone (δ 170–175 ppm) moieties .

- X-ray crystallography: Resolve crystal packing and stereochemistry (e.g., dihedral angles between thiophene and phenyl groups) .

Q. Table 1: Representative Spectral Data

| Technique | Key Observations | Reference |

|---|---|---|

| MS | [M⁺] = 475.0936 | |

| Elemental Analysis | C: 73.34%, H: 3.80%, N: 5.87% | |

| ¹H NMR (DMSO-d6) | δ 7.2–7.6 (phenyl protons) |

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of dust or vapors .

- Spill management: Avoid water contact; use absorbent materials (e.g., vermiculite) for solid spills .

- Storage: Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

Methodological Answer: Strategies include:

- Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance reaction rates due to high dielectric constants .

- Catalyst screening: Triethylamine (Et₃N) or NaOAc improves cyclization efficiency in thiazolidinone formation .

- Microwave-assisted synthesis: Reduces reaction time (e.g., from 6 hours to 30 minutes) while maintaining yields >80% .

Data Contradiction Note:

Yields vary between reflux (70%) and microwave (85%) methods due to thermal gradient differences .

Q. How do computational models predict reactivity or bioactivity?

Methodological Answer:

- DFT calculations: Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .

- Molecular docking: Simulate interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina .

- ADMET profiling: Predict pharmacokinetic properties (e.g., logP = 4.0 suggests moderate lipophilicity) .

Example Finding:

Q. How to address contradictions in spectral data across studies?

Methodological Answer:

- Calibration checks: Use internal standards (e.g., TMS for NMR) to verify instrument accuracy .

- Sample purity: Recrystallize or chromatograph (e.g., silica gel column) to remove impurities affecting elemental analysis .

- Isotopic patterns: Compare MS/MS fragmentation with theoretical simulations (e.g., using NIST library) .

Case Study:

Discrepancies in sulfur content (13.51% calc. vs. 13.47% found) may arise from hygroscopic samples or incomplete combustion .

Q. What environmental fate studies are relevant for this compound?

Methodological Answer:

Q. Table 2: Environmental Stability Data

| Parameter | Experimental Value | Reference |

|---|---|---|

| Hydrolysis half-life (pH 7) | >30 days | |

| Log Kow (octanol-water) | 3.8 |

Q. How to design derivatives for enhanced biological activity?

Methodological Answer:

- Scaffold modification: Introduce electron-withdrawing groups (e.g., -NO₂, -CN) at the phenyl ring to modulate electronic effects .

- Bioisosteric replacement: Substitute thiazolidinone with oxazolidinone to improve metabolic stability .

- SAR studies: Test derivatives in enzyme inhibition assays (e.g., COX-2 or kinase targets) .

Example Derivative Data:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.